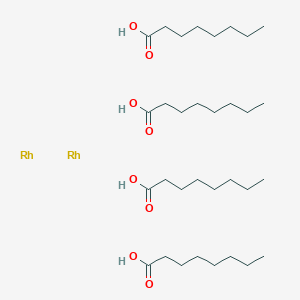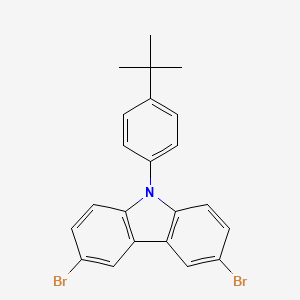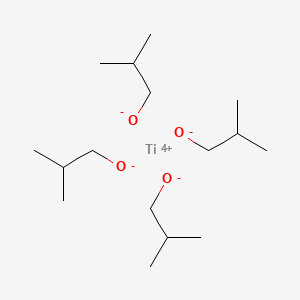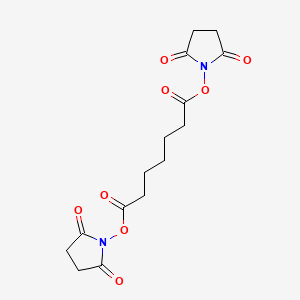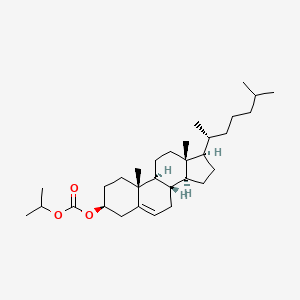
Pamidronato disódico pentahidratado
Descripción general
Descripción
Aredia, also known as Pamidronate Disodium, is a bisphosphonate medication used to treat hypercalcemia (too much calcium in the blood) that may occur in patients with some types of cancer . It is also used to treat Paget’s disease of bone, multiple myeloma (tumors formed by the cells of the bone marrow), and certain types of bone metastases (the spread of cancer to the bones) .
Synthesis Analysis
Pamidronate belongs to a class of bisphosphonates, which inhibit bone resorption . The therapeutic activity of pamidronate is attributable to its potent anti-osteoclastic activity on bone . In animal studies, at therapeutic doses, pamidronate inhibits bone resorption apparently without inhibiting bone formation and mineralization .Molecular Structure Analysis
Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents . Its molecular formula is C3H9NO7P2Na2•5H2O and its molecular weight is 369.1 .Chemical Reactions Analysis
The predominant means by which pamidronate reduces bone turnover both in vitro and in vivo is through the local, direct antiresorptive effect of bone-bound bisphosphonate . Pamidronate binds to calcium phosphate (hydroxyapatite) crystals and directly inhibits the formation and dissolution of this bone mineral component in vitro .Physical and Chemical Properties Analysis
Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Aplicaciones Científicas De Investigación
Estándar de Referencia Farmacéutica
Pamidronato disódico pentahidratado se utiliza como estándar de referencia en la industria farmacéutica . Se utiliza en pruebas y ensayos de calidad específicos según lo especificado en la compendiación de la USP . También se utiliza en pruebas de laboratorio solo según lo prescrito específicamente en la Farmacopea Europea .
Prevención de la Pérdida Ósea
Clínicamente, el pamidronato se usa para prevenir la pérdida ósea inducida por lesiones o quimioterapia . Aumenta la fibra muscular, la resistencia ósea y la densidad ósea .
Tratamiento del Cáncer
This compound se utiliza en el tratamiento del cáncer, específicamente en la prevención de la metástasis del cáncer al tejido óseo .
Mecanismo De Acción
Target of Action
Pamidronate disodium pentahydrate, also known as Aredia or Disodium pamidronate, is a nitrogen-containing bisphosphonate . Its primary targets are the osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, it prevents bone loss and decreases mineralization .
Mode of Action
Pamidronate disodium pentahydrate works by binding to hydroxyapatite in the bone matrix, which inhibits the osteoclast-mediated bone resorption . It is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, leading to apoptosis .
Biochemical Pathways
The compound affects the mevalonate pathway, which is crucial for the post-translational prenylation of GTP-binding proteins . By inhibiting this pathway, pamidronate disodium pentahydrate disrupts the function of these proteins, leading to apoptosis of hematopoietic tumor cells .
Pharmacokinetics
Pamidronate disodium pentahydrate is administered intravenously . It is poorly absorbed from the gastrointestinal tract . The distribution of the drug is 38% to 70% over 120 hours . The elimination half-life is 28 ± 7 hours .
Result of Action
The principal pharmacologic action of pamidronate disodium pentahydrate is the inhibition of bone resorption . This results in the prevention of bone loss and decrease in mineralization . It is used to treat conditions like hypercalcemia of malignancy, Paget’s disease of bone, osteolytic bone metastases of breast cancer, and osteolytic lesions of multiple myeloma .
Action Environment
The action of pamidronate disodium pentahydrate is influenced by the environment within the body. For instance, the drug is rapidly eliminated from the circulatory system after administration and is primarily distributed in the bones, liver, spleen, and tracheal cartilage . The drug’s action can also be influenced by factors such as hydration status and renal function .
Safety and Hazards
Aredia may cause severe side effects in some people . In a clinical trial of 392 patients, five patients experienced serious side effects related to Aredia: worsening kidney function (3), respiratory distress (1), and an allergic reaction (1) . Your kidneys eliminate Aredia from your body. Therefore kidney-related side effects can occur .
Análisis Bioquímico
Biochemical Properties
Pamidronate disodium pentahydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the components of the mevalonate pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 .
Cellular Effects
Pamidronate disodium pentahydrate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It reduces the activity of osteoclasts, which can help to reduce pain and strengthen the bone . Pamidronate disodium pentahydrate also reduces the amount of calcium lost from the bones, helping calcium levels in the blood return to normal .
Molecular Mechanism
The mechanism of action of Pamidronate disodium pentahydrate is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway . The lack of prenylation of these proteins interferes with their function, leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pamidronate disodium pentahydrate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The mean ± SD body retention of pamidronate was calculated to be 54 ± 16% of the dose over 120 hours .
Dosage Effects in Animal Models
The effects of Pamidronate disodium pentahydrate vary with different dosages in animal models . Seven dogs and two cats were administered pamidronate at a dose of 1.05–2.0 mg/kg IV for a variety of disease processes . All the animals showed a rapid decrease in serum calcium concentrations without evident toxicosis .
Metabolic Pathways
Pamidronate disodium pentahydrate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It inhibits the components of the mevalonate pathway, which is crucial for post-translational prenylation of GTP-binding proteins .
Transport and Distribution
Pamidronate disodium pentahydrate is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Pamidronate disodium pentahydrate and any effects on its activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . It is known to adsorb to calcium phosphate (hydroxyapatite) crystals in bone and may directly block dissolution of this mineral component of bone .
Propiedades
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYUIFJWVHOCPP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NNa2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40391-99-9 (Parent) | |
| Record name | Pamidronate disodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5042667 | |
| Record name | Pamidronate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57248-88-1 | |
| Record name | Pamidronate disodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamidronate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAMIDRONATE DISODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7S8VWP5DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


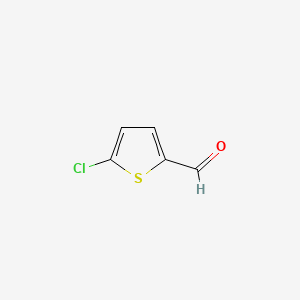

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
